molecular formula C19H16N6O3 B2712830 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892762-55-9

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2712830
CAS RN: 892762-55-9
M. Wt: 376.376
InChI Key: WYRXSCJQGRALJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16N6O3 and its molecular weight is 376.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound's derivatives have been synthesized and investigated for various biological activities. For example, the synthesis of novel 1,2,4-triazole derivatives has been explored, showing potential antimicrobial activities against various microorganisms. These derivatives are synthesized from different amines and exhibit moderate to good activities, indicating their significance in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Structure and Antitumor Activity

The structural analysis of certain derivatives reveals their potential in antitumor activities. A study on the synthesis, crystal structure, and antitumor activity of specific derivatives highlighted their effectiveness against the Hela cell line, showcasing their potential in cancer therapy (叶姣 et al., 2015).

Inorganic-Organic Hybrid Compounds

Research into inorganic-organic hybrid compounds using this compound as a structural framework has led to the synthesis of novel materials. These materials exhibit unique structures and properties, contributing to the development of new materials science applications (Guo et al., 2019).

Anticonvulsant and Antimicrobial Activities

Further studies have synthesized new derivatives to explore their anticonvulsant and antimicrobial activities. These studies indicate that certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, alongside potent anticonvulsant activities, suggesting their utility in pharmaceutical applications (Rajasekaran et al., 2013).

Nematocidal Activity

Innovative derivatives have also been developed with significant nematocidal activity, offering new avenues for agricultural pest control. Compounds have shown high efficacy against Bursaphelenchus xylophilus, a pest of significant concern, demonstrating the potential for these compounds in developing new nematicides (Liu et al., 2022).

Mechanism of Action

properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-10-3-5-13(7-11(10)2)25-17(20)16(22-24-25)19-21-18(23-28-19)12-4-6-14-15(8-12)27-9-26-14/h3-8H,9,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRXSCJQGRALJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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